2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester
CAS No.: 141856-12-4
Cat. No.: VC0175222
Molecular Formula: C14H22Cl2N2O2
Molecular Weight: 321.24268
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141856-12-4 |
|---|---|
| Molecular Formula | C14H22Cl2N2O2 |
| Molecular Weight | 321.24268 |
| IUPAC Name | methyl 2-(4-benzylpiperazin-2-yl)acetate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
| SMILES | COC(=O)CC1CN(CCN1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester, also known by its IUPAC name methyl 2-(4-benzylpiperazin-2-yl)acetate, is a nitrogen-containing heterocyclic compound that combines a piperazine core with a benzyl substituent and a methyl acetate functional group. Its structural characteristics and chemical identifiers are detailed in Table 1.
Table 1: Chemical Identifiers and Properties
| Parameter | Value |
|---|---|
| CAS Number | 141856-12-4 |
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.3208 g/mol |
| IUPAC Name | methyl 2-(4-benzylpiperazin-2-yl)acetate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
| SMILES | COC(=O)CC1CN(CCN1)CC2=CC=CC=C2 |
| PubChem Compound ID | 15665466 |
The compound features a piperazine ring with a benzyl substituent at the 4-position and a methyl acetate group at the 2-position. This structure confers properties that make it useful for various research applications and as a precursor in organic synthesis.
Physical and Chemical Properties
The compound exists in several forms, including the free base and salt forms. The physical and chemical properties of the free base and its dihydrochloride salt are summarized in Table 2.
Table 2: Physical and Chemical Properties
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C14H20N2O2 | C14H22Cl2N2O2 |
| Molecular Weight | 248.32 g/mol | 321.24 g/mol |
| CAS Number | 141856-12-4 | 1992963-33-3 |
| Physical State | Colorless oil that slowly solidifies | Crystalline solid |
| Solubility | Soluble in organic solvents like chloroform, THF | Improved water solubility compared to free base |
| Purity (Commercial) | Typically ≥98% | Typically ≥98% |
The dihydrochloride salt form (methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride) is often preferred in research applications due to its improved stability and solubility characteristics compared to the free base .
Synthesis Methods
The synthesis of 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester can be achieved through various synthetic pathways. The most common approach involves the reaction of 4-(phenylmethyl)piperazine with chloroacetic acid derivatives. Alternative routes may also be employed depending on specific requirements and available starting materials.
Primary Synthetic Route
The primary synthetic route typically involves:
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Reaction of 4-benzylpiperazine with chloroacetic acid or its derivatives
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Esterification of the resulting acid with methanol under acidic conditions
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Purification of the final product via recrystallization or chromatographic methods
The synthesis can be represented by the following generalized reaction scheme:
4-Benzylpiperazine + Chloroacetic acid → 2-Piperazineacetic acid, 4-(phenylmethyl)- → 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester
Alternative Synthesis Approaches
An alternative approach involves the use of 4-benzyl-3,6-dioxopiperazine derivatives as precursors. This method has been documented in patent literature and provides a stereoselective route to obtain specifically the (R) or (S) enantiomers of the compound .
Research Applications and Significance
2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester has found applications in several research areas, predominantly as:
Medicinal Chemistry Applications
The compound serves as an important intermediate in medicinal chemistry research, particularly in the development of:
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Neurological agents targeting various central nervous system receptors
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Potential anticholinesterase inhibitors for neurodegenerative conditions
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Research compounds for evaluation in drug discovery programs
Synthetic Intermediate
It functions as a versatile building block for the synthesis of more complex molecules, including:
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Thienopyrimidine derivatives with potential therapeutic applications
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Modified piperazine structures with tailored physicochemical properties
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Precursors for the synthesis of edaravone derivatives containing benzylpiperazine moieties
Current Research Developments
Recent research involving 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester and its derivatives has focused on several promising areas:
Medicinal Chemistry Advancements
Scientists have incorporated the compound and its structural analogs into the design of novel therapeutic agents. For example, benzylpiperazine-based edaravone derivatives have been developed and evaluated for neuroprotective effects in models of cerebral ischemia. Some of these compounds have demonstrated significant activity in prolonging survival time in experimental models .
Synthetic Methodology Improvements
Advances in synthetic methodology have enabled more efficient preparation of the compound and its derivatives. These improvements include optimized reaction conditions, alternative reagents, and stereoselective approaches that enhance yield and purity .
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